Lipophilicity (XLogP3) Comparison: Ethyl Ester vs. Free Carboxylic Acid Analog
The target compound possesses a computed XLogP3 of 3.5 [1]. The corresponding free carboxylic acid analog (4-(((3-chlorophenyl)amino)methyl)benzoic acid, CAS 1144485-03-9) has a predicted logP of approximately 1.5–2.0 (estimated by fragment-based calculation), representing a difference of 1.5–2.0 log units . This difference corresponds to an approximately 30- to 100-fold increase in octanol-water partition coefficient for the ethyl ester, which translates to significantly enhanced passive membrane diffusion capacity.
| Evidence Dimension | Lipophilicity (XLogP3 / predicted logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (computed by PubChem XLogP3-AA) |
| Comparator Or Baseline | 4-(((3-chlorophenyl)amino)methyl)benzoic acid (free acid); predicted logP ≈ 1.5–2.0 (fragment-based estimate) |
| Quantified Difference | ΔlogP ≈ 1.5–2.0 log units; ~30–100× higher partition coefficient |
| Conditions | Computed values; XLogP3-AA algorithm (PubChem 2025.09.15 release) |
Why This Matters
The 1.5–2.0 log unit difference in lipophilicity directly impacts passive membrane permeability and oral bioavailability potential, making the ethyl ester the preferred choice for cell-based assays requiring intracellular target engagement.
- [1] PubChem. Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate; CID 86280231. Computed Properties (XLogP3-AA = 3.5), 2025. View Source
